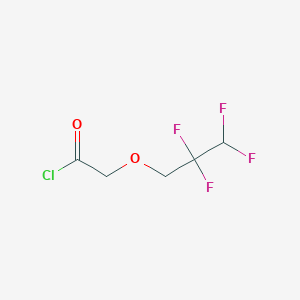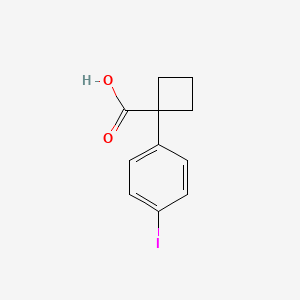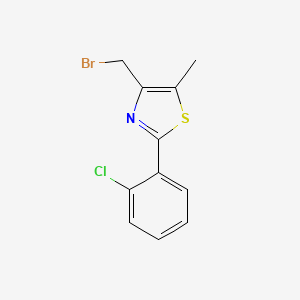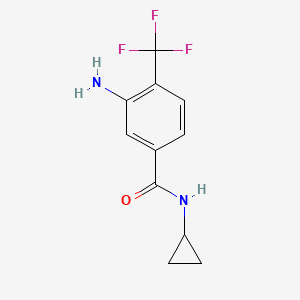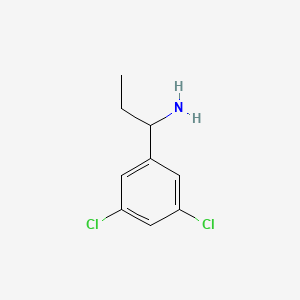
1-(3,5-Dichlorophenyl)propan-1-amine
Übersicht
Beschreibung
“1-(3,5-Dichlorophenyl)propan-1-amine” is a chemical compound with the molecular formula C9H12Cl3N . It is related to “1-(3,5-Dichlorophenyl)propan-1-one”, which is a white to yellow solid .
Molecular Structure Analysis
The molecular structure of “1-(3,5-Dichlorophenyl)propan-1-amine” consists of a three-carbon chain (propane) with an amine group (-NH2) attached to the first carbon and a dichlorophenyl group attached to the same carbon . The dichlorophenyl group consists of a benzene ring with two chlorine atoms attached at the 3rd and 5th positions .
Physical And Chemical Properties Analysis
“1-(3,5-Dichlorophenyl)propan-1-amine” has a molecular weight of 240.55 . The related compound “1-(3,5-Dichlorophenyl)propan-1-one” is a white to yellow solid .
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Toxicology
Chlorophenols, including compounds structurally related to 1-(3,5-Dichlorophenyl)propan-1-amine, have been studied for their environmental persistence and potential toxic effects. Pentachlorophenol, for example, has been classified as a possible human carcinogen, with studies showing strong associations with hematopoietic cancers. This highlights the importance of understanding the environmental and health impacts of chlorophenyl compounds (Cooper & Jones, 2008).
Chemical Synthesis and Catalysis
Research into compounds with chlorophenyl groups has also extended into the field of organic chemistry, where their reactivity and potential as intermediates in chemical synthesis are of interest. For example, L-proline, a natural amino acid, has been shown to catalyze various asymmetric syntheses, indicating the potential utility of chlorophenyl compounds in catalysis and organic synthesis (Thorat et al., 2022).
Biomedical Applications
Chlorophenyl derivatives have been explored for various biomedical applications. For instance, studies on diisocyanates, which can include chlorophenyl groups, have investigated their health effects, particularly in occupational settings. Such research is critical for developing safety guidelines and understanding the potential health risks associated with exposure to these compounds (Scholten et al., 2020).
Environmental Health and Safety
The environmental health and safety implications of chlorophenyl compounds, including their role in vector control and their potential health risks, have been a significant area of research. This includes evaluating the efficacy and safety of using such compounds in controlling disease vectors, underscoring the need for sustainable alternatives (van den Berg, 2009).
Eigenschaften
IUPAC Name |
1-(3,5-dichlorophenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N/c1-2-9(12)6-3-7(10)5-8(11)4-6/h3-5,9H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPYPKNWVKHMSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC(=C1)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dichlorophenyl)propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine methanesulfonate](/img/structure/B1405170.png)
![3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405173.png)
